5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro-substituted phenyl group and a nitrile group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and chlorination reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-oxoindolin-3-ylideneamino derivatives: These compounds share a similar chloro-substituted phenyl group and exhibit antimicrobial activity.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues: These compounds are potent inhibitors of human adenovirus.
Uniqueness
5-Chloro-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H6Cl2N2O |
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Molecular Weight |
265.09 g/mol |
IUPAC Name |
5-chloro-2-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2O/c13-9-4-2-1-3-8(9)11-7(6-15)5-10(14)12(17)16-11/h1-5H,(H,16,17) |
InChI Key |
QMDQUBWBRAWDCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C(=O)N2)Cl)C#N)Cl |
Origin of Product |
United States |
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